N-Benzyl-N-methyl-3-piperidinamine dihydrochloride
Overview
Description
“N-Benzyl-N-methyl-3-piperidinamine dihydrochloride” is a chemical compound with the molecular formula C13H22Cl2N2 . It is also known as “1-benzyl-N-methylpiperidin-3-amine” and has a molecular weight of 204.32 . This compound is typically in liquid form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “N-Benzyl-N-methyl-3-piperidinamine dihydrochloride” is 1S/C13H20N2/c1-14-13-8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “N-Benzyl-N-methyl-3-piperidinamine dihydrochloride” are not available, it’s known that this compound can be used as a reactant in various chemical reactions. For instance, it can be used to prepare Janus kinase 1 selective inhibitor .Physical And Chemical Properties Analysis
“N-Benzyl-N-methyl-3-piperidinamine dihydrochloride” has a molecular weight of 277.23318 . It has a density of 1.0±0.1 g/cm3 and a boiling point of 300.9±35.0 °C at 760 mmHg .Scientific Research Applications
Discovery of Novel Small Molecule Agonists
Research has identified N-Benzyl-N-methyl-3-piperidinamine derivatives as potential candidates for therapeutic applications. For instance, Westaway et al. (2009) discuss the discovery of a novel small molecule motilin receptor agonist, highlighting its potentiation of neuronal-mediated contractions in gastric antrum tissue, suggesting potential therapeutic applications in gastrointestinal disorders (Westaway et al., 2009).
Anti-Acetylcholinesterase Activity
Several studies have explored the anti-acetylcholinesterase (anti-AChE) activity of N-Benzyl-N-methyl-3-piperidinamine derivatives. Sugimoto et al. (1990) synthesized a series of derivatives and evaluated their anti-AChE activity, finding that specific substitutions significantly enhanced activity, indicating potential in the development of antidementia agents (Sugimoto et al., 1990).
Antimicrobial Activity
The compound's derivatives have been studied for their antimicrobial properties. Vinaya et al. (2009) reported on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their significant antimicrobial activities against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009).
Synthesis and Reactivity Studies
Research has also focused on the synthesis and reactivity of N-Benzyl-N-methyl-3-piperidinamine derivatives. Laschat et al. (1996) demonstrated the cyclization of amino acid derivatives to produce 3-amino-2,4-dialkyl-substituted piperidines, providing valuable insights into the synthesis of complex piperidine structures (Laschat et al., 1996).
Neuroprotective and CNS Applications
Some derivatives of N-Benzyl-N-methyl-3-piperidinamine have shown promise in neuroprotective applications. Ohkawa et al. (1997) developed a series of 5-aminocoumarans for the treatment of traumatic and ischemic central nervous system injuries, demonstrating the potential of these derivatives in CNS trauma and stroke treatment (Ohkawa et al., 1997).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
“N-Benzyl-N-methyl-3-piperidinamine dihydrochloride” is a compound of interest in pharmaceutical testing . Its potential applications in the synthesis of various pharmaceutical compounds, such as Janus kinase inhibitors , suggest that it may have significant future utility in drug development and other chemical research areas.
properties
IUPAC Name |
N-benzyl-N-methylpiperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12;;/h2-4,6-7,13-14H,5,8-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVECGOKOHDSVFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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